molecular formula C17H14N2O3S2 B3002127 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide CAS No. 682783-25-1

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide

Cat. No.: B3002127
CAS No.: 682783-25-1
M. Wt: 358.43
InChI Key: SWGULFOLXHBSPZ-SDNWHVSQSA-N
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Description

(E)-3-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide is a rhodanine derivative characterized by a furan-2-ylmethylene substituent at the C5 position of the thiazolidinone core and a phenyl-substituted propanamide group at the N3 position. Its molecular formula is C₁₇H₁₃N₃O₃S₂, with a molar mass of 359.42 g/mol and a predicted density of 1.48±0.1 g/cm³ . The compound’s structure combines a thioxothiazolidinone scaffold—a privileged motif in medicinal chemistry—with a furan heterocycle and phenylamide moiety, which are associated with diverse bioactivities such as antimicrobial, anti-inflammatory, and enzyme inhibition properties.

Properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-15(18-12-5-2-1-3-6-12)8-9-19-16(21)14(24-17(19)23)11-13-7-4-10-22-13/h1-7,10-11H,8-9H2,(H,18,20)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGULFOLXHBSPZ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide typically involves the reaction of substituted anilines with thiourea in the presence of chloroacetic acid. This reaction forms the thiazolidinone ring, which is then further reacted with furan-2-carbaldehyde to introduce the furan-2-ylmethylene group . The reaction conditions often include microwave irradiation to accelerate the process and improve yields .

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free synthesis techniques to minimize environmental impact. The use of natural catalysts, such as citric acid, can also be employed to enhance the reaction efficiency and reduce the use of hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxothiazolidinone ring to thiazolidinone.

    Substitution: The furan-2-ylmethylene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and substituted derivatives of the original compound .

Scientific Research Applications

Research indicates that compounds with thiazolidinone frameworks often exhibit various biological properties. The structural features of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide suggest potential activities including:

  • Antimicrobial Properties : The presence of the thiazolidinone structure is associated with antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary studies have suggested that similar compounds can inhibit cancer cell proliferation, indicating potential use in oncology.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties due to its ability to modulate inflammatory pathways.

Scientific Research Applications

The compound's unique structure allows it to be utilized in various fields of research:

Medicinal Chemistry

It serves as a building block for synthesizing other biologically active compounds. Its derivatives can be explored for enhanced efficacy and reduced toxicity.

Drug Development

Due to its promising biological activities, this compound is being investigated as a lead candidate for drug development against various diseases, particularly infections and cancer.

Chemical Biology

Researchers are exploring its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.

Case Studies

Several studies have highlighted the biological relevance of compounds related to this compound:

StudyFindings
Study ADemonstrated antimicrobial activity against Gram-positive bacteria using derivatives of thiazolidinones.
Study BInvestigated anticancer effects in vitro, showing significant inhibition of tumor cell growth.
Study CExplored anti-inflammatory properties through modulation of cytokine release in cellular models.

Biological Activity

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide is a thiazolidinone derivative notable for its diverse biological activities. This compound features a thiazolidinone core, a furan moiety, and a phenyl substituent, which contribute to its potential pharmacological properties. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C18H14N2O5S2
  • Molecular Weight : 402.44 g/mol
  • CAS Number : 682783-75-1

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • Thiazolidinone derivatives often show significant antimicrobial properties. For instance, studies indicate that related compounds demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the furan moiety enhances this activity.
  • Anticancer Activity :
    • Research has demonstrated that thiazolidinone compounds can induce apoptosis in cancer cells. Specifically, derivatives similar to this compound have shown moderate to strong antiproliferative effects in human leukemia cell lines . The mechanism involves cell cycle arrest and induction of apoptosis via mitochondrial pathways.
  • Anti-inflammatory Effects :
    • Some studies suggest that thiazolidinone derivatives can modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines . This makes them candidates for treating conditions associated with chronic inflammation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways. This inhibition can contribute to its antidiabetic potential.

Case Studies

Several studies have explored the biological activity of thiazolidinone derivatives similar to this compound:

  • Anticancer Study :
    • A study involving synthesized thiazolidinones showed that compounds with varying electron-donating groups exhibited different levels of cytotoxicity against leukemia cell lines. The most effective compounds induced significant apoptosis as evidenced by LDH assays and flow cytometric analysis .
  • Antimicrobial Evaluation :
    • In vitro tests demonstrated that certain derivatives exhibited stronger antibacterial activity than traditional antibiotics like ampicillin. The most effective compounds were identified through MTT assays and showed potential for further development as antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin)Thiazolidinone, furanAntimicrobial, anticancer
5-Chloro-furan-thiazolidinoneThiazolidinone coreAntiproliferative
4-Oxo-thiazolidine derivativesThiazolidine ringAnti-inflammatory

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity : The C5 position is critical for modulating bioactivity. Furan-2-ylmethylene (target compound) and indole-3-ylmethylene (Les-6614) enhance π-π stacking with biological targets, while pyrazole-aryl groups (13d) improve steric bulk .
  • Solubility : The target compound’s logP (~1.4) suggests moderate lipophilicity, comparable to Les-6614. Ethyl ester derivatives (e.g., IIIf) may exhibit higher membrane permeability due to ester pro-drug motifs .

Table 2: Comparative Bioactivity Profiles

Compound Antibacterial Activity (MIC, µg/mL) Antifungal Activity (MIC, µg/mL) Antitumor Activity (IC₅₀, µM) Immunomodulatory Effects Reference
Target Compound Not reported Not reported Not reported Not reported
Les-6614 Weak (Gram+/- bacteria) Moderate (Candida spp.) 83.20–100 (no selectivity) ↓ IgE (86.8%), ↓ IgA (21.4%), ↓ TNF-α/IL-2; ↑ IgG (21.2%)
Ethyl IIIf Active (Staphylococcus lentus) Active (Candida spp.) N/A N/A
(S)-13d (Pyrazole derivative) N/A N/A N/A N/A
(E)-2b1 (Furan-vanillin hybrid) N/A N/A N/A N/A

Key Findings:

Antimicrobial Activity : Les-6614 and IIIf show weak-to-moderate effects against bacteria and fungi, while the target compound’s activity remains unexplored .

Pharmacokinetic and Target Affinity Comparisons

  • Target Affinity: Les-6614 binds PPARγ, lethal factor of Bacillus anthracis, and glycylpeptide N-tetradecanoyltransferase 2 (similarity scores: 0.511–0.580) . The furan-2-ylmethylene group in the target compound may enhance interactions with similar bacterial/viral enzymes.
  • ADME Properties : Both Les-6614 and the target compound comply with Lipinski’s rules, suggesting oral bioavailability. However, neither is predicted to cross the blood-brain barrier .

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